molecular formula C23H15ClN2O2S B2724906 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide CAS No. 312605-68-8

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide

Cat. No. B2724906
CAS RN: 312605-68-8
M. Wt: 418.9
InChI Key: RYWXIDDNMMZVOF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a chemical compound with the molecular formula C23H16N2O2S . It is a complex organic molecule that is part of the benzamide family .


Molecular Structure Analysis

The molecular structure of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is complex, with a benzoyl group, a phenyl group, a thiazol group, and a benzamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide has a molecular weight of 384.45034 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. Studies involving the synthesis and characterization of bis-pyrazolyl-thiazoles and benzamide derivatives have shown significant anticancer activities against various cancer cell lines, such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). These compounds have been evaluated for their ability to inhibit cancer cell growth, with some derivatives showing higher activity than reference drugs in specific tests (Gomha, Edrees, & Altalbawy, 2016; Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

Another area of application for these derivatives is in combating microbial infections. Research into thiazole and pyrazole derivatives linked to benzo[1,3]dioxole moieties has highlighted their antimicrobial and anti-proliferative activities. These compounds have shown interesting biological properties as antimicrobial agents, with some synthesized compounds displaying significant minimum inhibitory concentration (MIC) values against various microbial strains, indicating their potential as antimicrobial agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Antioxidant Properties

The antioxidant properties of thiazole derivatives have also been a focus of study. New pyrimidine derivatives, incorporating thiazole moieties, were synthesized and evaluated for their antioxidant capabilities. These studies involved in vitro assays to measure total antioxidant capacities, where some compounds demonstrated notable activity in scavenging free radicals, comparing favorably with standard antioxidants (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXIDDNMMZVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide

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